molecular formula C18H16F3N3O3 B4885739 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B4885739
M. Wt: 379.3 g/mol
InChI Key: GBKARRBWOGTGFX-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound characterized by the presence of a benzoyl group, a nitro group, and a trifluoromethyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for industrial production.

Chemical Reactions Analysis

1-Benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins and other biomolecules .

Comparison with Similar Compounds

1-Benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced lipophilicity and potential for diverse chemical reactions.

Properties

IUPAC Name

[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3/c19-18(20,21)14-6-7-15(16(12-14)24(26)27)22-8-10-23(11-9-22)17(25)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKARRBWOGTGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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